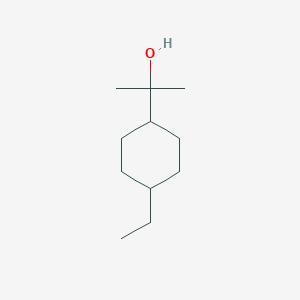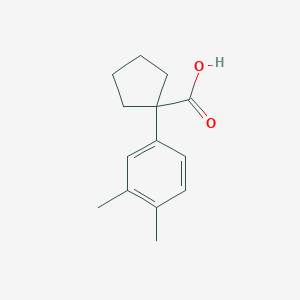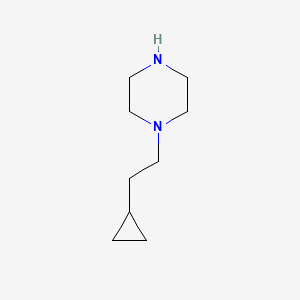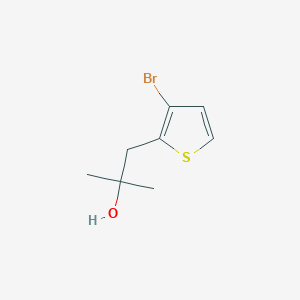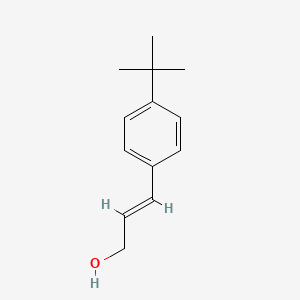
3-(4-Isopropylphenyl)-3-methylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Isopropylphenyl)-3-methylbutan-1-amine is an organic compound that features a phenyl ring substituted with an isopropyl group and a butan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylphenyl)-3-methylbutan-1-amine typically involves the alkylation of phenol with propylene to produce 4-isopropylphenol . This intermediate can then undergo further reactions to introduce the butan-1-amine chain. One common method involves the use of Grignard reagents or organolithium compounds to form the desired amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions followed by purification steps such as distillation and crystallization to obtain the pure product. The use of catalysts and optimized reaction conditions is crucial to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-Isopropylphenyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used in electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups onto the phenyl ring .
Scientific Research Applications
3-(4-Isopropylphenyl)-3-methylbutan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-Isopropylphenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Isopropylphenyl isocyanate
- 3-(4-Isopropylphenyl)-2-methylpropionaldehyde
- Diethyl (4-isopropylphenyl)(substituted phenylamino)methyl)phosphonates
Uniqueness
3-(4-Isopropylphenyl)-3-methylbutan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an isopropyl-substituted phenyl ring and a butan-1-amine chain makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
3-methyl-3-(4-propan-2-ylphenyl)butan-1-amine |
InChI |
InChI=1S/C14H23N/c1-11(2)12-5-7-13(8-6-12)14(3,4)9-10-15/h5-8,11H,9-10,15H2,1-4H3 |
InChI Key |
PNWYIJILZOFCKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)(C)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



